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3-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazine

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

3-Methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazine is a synthetic heterocyclic small molecule belonging to the piperazin-1-ylpyridazine class, which has been established as a privileged scaffold for dCTP pyrophosphatase 1 (dCTPase) inhibition and stearoyl-CoA desaturase-1 (SCD1) inhibition. The compound features a pyridazine core substituted at the 6-position with a 4-(1-phenylethyl)piperazin-1-yl moiety and a methyl group at the 3-position (molecular formula C17H22N4; molecular weight 282.4 g/mol).

Molecular Formula C17H22N4
Molecular Weight 282.4 g/mol
CAS No. 2548978-25-0
Cat. No. B6438323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazine
CAS2548978-25-0
Molecular FormulaC17H22N4
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCN(CC2)C(C)C3=CC=CC=C3
InChIInChI=1S/C17H22N4/c1-14-8-9-17(19-18-14)21-12-10-20(11-13-21)15(2)16-6-4-3-5-7-16/h3-9,15H,10-13H2,1-2H3
InChIKeyZTONKOQXPYKGOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazine (CAS 2548978-25-0): Procurement-Relevant Chemical Class and Baseline Profile


3-Methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazine is a synthetic heterocyclic small molecule belonging to the piperazin-1-ylpyridazine class, which has been established as a privileged scaffold for dCTP pyrophosphatase 1 (dCTPase) inhibition and stearoyl-CoA desaturase-1 (SCD1) inhibition [1]. The compound features a pyridazine core substituted at the 6-position with a 4-(1-phenylethyl)piperazin-1-yl moiety and a methyl group at the 3-position (molecular formula C17H22N4; molecular weight 282.4 g/mol) . The 1-phenylethyl (α-methylbenzyl) substituent introduces a chiral center at the benzylic carbon, distinguishing it from the more common linear 2-phenylethyl analogs found in the majority of published piperazinyl-pyridazine series [1].

Why Generic Substitution of 3-Methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazine with In-Class Analogs Is Not Straightforward


Within the piperazinyl-pyridazine family, subtle variations in the N-substituent on the piperazine ring profoundly affect target engagement, selectivity, and metabolic stability. The 1-phenylethyl group of this compound is a branched α-substituted phenylethyl, which generates a chiral center absent in the linear 2-phenylethyl counterparts that dominate the dCTPase inhibitor literature (e.g., compound 1 in Llona-Minguez et al. carries an N-phenethyl group and exhibits MLM/HLM t1/2 = 2/3 min) [1][2]. Such structural divergence can lead to differential steric interactions within the enzyme active site, altered lipophilicity, and distinct metabolic soft-spot profiles, meaning that pharmacological data from the broader piperazin-1-ylpyridazine series cannot be directly extrapolated to this specific compound without empirical verification [2].

Quantitative Differentiation Evidence for 3-Methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazine Relative to Closest Analogs


Structural Differentiation: Branched 1-Phenylethyl vs. Linear 2-Phenylethyl Substituent

The target compound possesses a branched 1-phenylethyl (α-methylbenzyl) substituent on the piperazine nitrogen, creating a chiral center at the benzylic position. The closest commercially cataloged analog, 3-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine, features a linear 2-phenylethyl group without a chiral center . In the piperazin-1-ylpyridazine dCTPase inhibitor series, the N-phenethyl (2-phenylethyl) substitution pattern is the predominant pharmacophore, with compound 1 exhibiting dCTPase IC50 values in the nanomolar range [1]. The introduction of the α-methyl branch alters the spatial orientation of the phenyl ring relative to the piperazine-pyridazine core, which can affect binding pocket complementarity, and introduces stereochemical complexity absent in the linear analog, with potential implications for enantioselective target engagement.

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Scaffold Validation: Piperazin-1-ylpyridazine Class dCTPase Inhibitory Activity

The piperazin-1-ylpyridazine scaffold has been pharmacologically validated as a novel class of human dCTP pyrophosphatase 1 (dCTPase) inhibitors. Lead compounds from this series increased dCTPase thermal and protease stability, demonstrated selectivity over related nucleotide pyrophosphatases, and exhibited synergistic effects with cytidine analogs (e.g., decitabine) against leukemic cells [1]. The target compound shares this core scaffold and may therefore possess dCTPase inhibitory activity, though no direct biochemical or cellular data for 3-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazine itself were identified in the published literature. The IC50 values reported for the series range from low nanomolar to micromolar depending on substitution pattern; without compound-specific assay data, the potency of this specific derivative remains unquantified.

dCTP Pyrophosphatase 1 Cancer Cell Stemness Nucleotide Metabolism

Microsomal Metabolic Stability: Class-Level Clearance Profile and Structural Alert

Piperazin-1-ylpyridazines as a class suffer from rapid in vitro intrinsic clearance in liver microsomes. The reference compound 1 (N-phenethyl substituted) exhibits MLM/HLM t1/2 values of only 2/3 minutes [1]. Through systematic structural modification, the research team achieved a >50-fold improvement in microsomal half-life (compound 29: MLM/HLM t1/2 = 113/105 min). The target compound's 1-phenylethyl (α-methylbenzyl) substituent differs from both the rapidly cleared compound 1 and the optimized compound 29. The presence of the α-methyl branch may sterically hinder oxidative metabolism at the benzylic position, a known metabolic soft-spot in N-dealkylation pathways. However, without compound-specific microsomal stability data, this remains a hypothesis that requires experimental validation.

Drug Metabolism Microsomal Stability Lead Optimization

Alternative Scaffold Target: Piperazin-1-ylpyridazine SCD1 Inhibition (Cross-Target Context)

A distinct piperazin-1-ylpyridazine chemotype has been optimized as potent and selective stearoyl-CoA desaturase-1 (SCD1) inhibitors. Compound 49 (XEN103) from this series achieved mSCD1 IC50 = 14 nM and HepG2 cellular IC50 = 12 nM, with oral efficacy in vivo (ED50 = 0.8 mg/kg) [1]. While the target compound 3-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazine was not among the compounds reported in this SCD1 study, its core scaffold is shared with this chemotype. The 3-methyl substituent on the pyridazine ring is consistent with SCD1 inhibitor SAR (small alkyl groups at this position are tolerated), but the 1-phenylethylpiperazine substitution has not been explicitly evaluated in published SCD1 SAR. Cross-target activity between dCTPase and SCD1 cannot be assumed without direct screening.

Stearoyl-CoA Desaturase-1 Metabolic Disease Obesity

Evidence-Based Research Scenarios for 3-Methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazine Procurement


Chiral Probe Development for dCTPase Target Engagement Studies

The compound's chiral 1-phenylethyl substituent provides a unique opportunity to investigate stereochemical effects on dCTPase binding. Researchers aiming to resolve enantiomer-specific interactions within the dCTPase active site may prioritize this compound over achiral 2-phenylethyl analogs, as the scaffold class is validated for dCTPase inhibition [1]. Separation of enantiomers followed by individual IC50 determination would address a gap in the current piperazin-1-ylpyridazine SAR literature.

Metabolic Stability Structure-Activity Relationship (SAR) Expansion

Given that the piperazin-1-ylpyridazine class is known to suffer from rapid microsomal clearance (benchmark t1/2 = 2-3 min for the N-phenethyl lead compound 1) [1], the α-methyl branch in the 1-phenylethyl group of this compound represents a testable structural modification hypothesized to sterically shield the benzylic metabolic soft-spot. Procurement for comparative microsomal stability testing against the linear 2-phenylethyl analog would directly test this hypothesis at low cost.

Chemical Biology Tool for dCTPase-Mediated Nucleotide Pool Regulation Studies

The piperazin-1-ylpyridazine class has been shown to synergize with cytidine analogs (e.g., decitabine) against leukemic cells through dCTPase inhibition [1]. This compound, as a scaffold-matched but structurally differentiated analog, is suitable for inclusion in combination screening panels to determine whether the 1-phenylethyl substitution enhances, maintains, or diminishes the synergistic effect observed with earlier series members.

Reference Standard for Analytical Method Development

With a defined molecular formula (C17H22N4), molecular weight (282.4 g/mol), and a stable CAS registry number (2548978-25-0) [1], this compound can serve as a reference standard for LC-MS/MS method development and quantification in biological matrices during preclinical pharmacokinetic studies of piperazin-1-ylpyridazine derivatives.

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